5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione
Overview
Description
5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family. This compound is characterized by the presence of a bromine atom at the 5th position and a 2-chlorobenzyl group attached to the nitrogen atom of the indoline ring. Indoline-2,3-dione derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione typically involves the following steps:
Starting Material: The synthesis begins with commercially available indoline-2,3-dione.
Bromination: The indoline-2,3-dione is brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or chloroform.
N-Benzylation: The brominated indoline-2,3-dione is then subjected to N-benzylation using 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives.
Scientific Research Applications
5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(4-chlorobenzyl)indoline-2,3-dione
- 5-Bromo-1-(6-bromohexyl)indoline-2,3-dione
- 5-Fluoro-1-(2-chlorobenzyl)indoline-2,3-dione
Uniqueness
5-Bromo-1-(2-chlorobenzyl)indoline-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 2-chlorobenzyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-[(2-chlorophenyl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClNO2/c16-10-5-6-13-11(7-10)14(19)15(20)18(13)8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMWFVZENWCHOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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